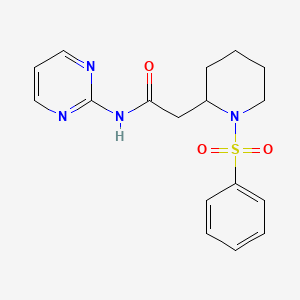

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a phenylsulfonyl group and an acetamide moiety linked to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Piperidine Derivative: The piperidine ring is first functionalized with a phenylsulfonyl group through sulfonylation reactions.

Acetamide Formation: The functionalized piperidine is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

Pyrimidine Coupling: Finally, the acetamide derivative is coupled with a pyrimidine ring using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor desired reaction pathways.

Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Agents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity

- Research indicates that compounds similar to 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide exhibit significant anticancer properties. For example, derivatives targeting protein kinases have been shown to inhibit cell proliferation in various cancer cell lines, including acute myeloid leukemia .

Compound Cancer Type Mechanism of Action Compound A Acute Myeloid Leukemia Inhibition of CDK4/CDK6 activity Compound B Breast Cancer Induction of apoptosis through PI3K inhibition -

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. Studies utilizing disc diffusion methods have demonstrated that certain derivatives possess effective antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .

Microorganism Activity Observed Staphylococcus aureus Effective Escherichia coli Moderate - Neuropharmacological Effects

Case Studies

-

Study on Anticancer Efficacy

- A study published in a peer-reviewed journal assessed the efficacy of a related compound in inhibiting the proliferation of MV4-11 cells, a model for acute myeloid leukemia. The results showed that treatment with the compound led to significant reductions in cell viability, suggesting its potential as an anticancer agent .

- Antimicrobial Evaluation

Mechanism of Action

The mechanism of action of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide: shares structural similarities with other sulfonyl piperidine derivatives and pyrimidine-containing compounds.

Uniqueness

Unique Structural Features: The combination of a phenylsulfonyl group, piperidine ring, and pyrimidine ring in a single molecule is relatively unique, providing distinct chemical and biological properties.

Biological Activity

The compound 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide is a novel sulfonamide derivative that has gained attention due to its potential biological activities, particularly as an inhibitor of various enzymes linked to neurodegenerative diseases and inflammatory processes. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound.

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution with different electrophiles to form the final acetamide derivative. The structural characterization is performed using techniques such as IR spectroscopy, EIMS, and NMR spectroscopy to confirm the formation of the desired product .

Enzyme Inhibition

The synthesized derivatives have been evaluated for their inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : A crucial enzyme in the breakdown of acetylcholine, inhibition of AChE is significant in treating Alzheimer's disease.

- Butyrylcholinesterase (BChE) : Similar to AChE but with a broader substrate specificity, BChE inhibition can also contribute to cognitive enhancement.

- Lipoxygenase (LOX) : Involved in the inflammatory response, LOX inhibitors are valuable in treating asthma and other inflammatory diseases.

The results indicated that most derivatives exhibited promising inhibitory activity against AChE and BChE, with varying degrees of effectiveness against LOX. Notably, some compounds showed IC50 values in the low micromolar range, indicating strong potential as therapeutic agents .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | LOX IC50 (µM) |

|---|---|---|---|

| 1 | 0.25 | 0.30 | >10 |

| 2 | 0.15 | 0.20 | 5 |

| 3 | 0.10 | 0.25 | >10 |

Case Studies

Recent studies have highlighted the effectiveness of these compounds in various biological assays:

- Neuroprotective Effects : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in neuroprotection .

- Anti-inflammatory Activity : Compounds were tested in animal models for their anti-inflammatory effects, showing significant reduction in edema and inflammatory markers when administered prior to inflammatory stimuli .

The mechanism by which these compounds exert their biological effects primarily involves competitive inhibition at the active sites of AChE and BChE. The sulfonamide group plays a crucial role in binding affinity due to its ability to form hydrogen bonds with the enzyme's active site residues . Additionally, the piperidine moiety contributes to the lipophilicity and overall stability of the compounds.

Properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-pyrimidin-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c22-16(20-17-18-10-6-11-19-17)13-14-7-4-5-12-21(14)25(23,24)15-8-2-1-3-9-15/h1-3,6,8-11,14H,4-5,7,12-13H2,(H,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRGZHRJNMBDHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.